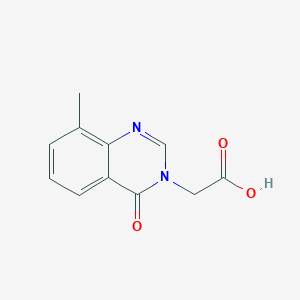

(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

Übersicht

Beschreibung

(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid typically involves the condensation of anthranilic acid derivatives with acetic anhydride, followed by cyclization and subsequent functional group modifications. One common method includes:

Condensation Reaction: Anthranilic acid is reacted with acetic anhydride to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form the quinazolinone core.

Functional Group Modification: The methyl and acetic acid groups are introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents on the quinazolinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce a variety of alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The quinazoline scaffold, including (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, has been extensively studied for its anticancer properties. Recent studies have demonstrated that derivatives of quinazoline exhibit significant cytotoxic activity against various cancer cell lines.

- Mechanism of Action : Quinazoline derivatives are known to act as protein kinase inhibitors, which play a crucial role in regulating cell cycle progression and proliferation. Inhibition of cyclin-dependent kinases (CDKs) is particularly noteworthy, as it can lead to effective tumor growth control strategies. For instance, research has shown that certain quinazoline compounds can inhibit CDK activity, thereby impeding cancer cell division and promoting apoptosis .

- Case Studies : A study synthesized several novel quinazoline derivatives and evaluated their cytotoxic effects using the MTT assay against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated that these compounds exhibited potent cytotoxicity, with some derivatives showing higher activity than standard chemotherapeutic agents .

Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated, particularly against various bacterial strains.

- Broad-Spectrum Activity : Research has highlighted the effectiveness of quinazoline derivatives against Gram-positive and Gram-negative bacteria. The compounds have shown promising results in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

- Mechanism : The antimicrobial action is believed to be linked to the interference with bacterial protein synthesis and cell wall integrity. Structural modifications in the quinazoline ring can enhance the permeability of these compounds through bacterial membranes, increasing their efficacy .

Neuroprotective Effects

Recent studies have explored the potential of this compound in treating neurodegenerative diseases such as Alzheimer's disease.

- Dual Inhibition : Compounds derived from the quinazoline structure have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition is crucial for enhancing acetylcholine levels in the brain, which is beneficial for cognitive function in Alzheimer's patients .

- Research Findings : A study reported that certain derivatives exhibited significant AChE inhibitory activity with IC50 values comparable to established Alzheimer's medications. This suggests that these compounds could serve as lead candidates for further drug development targeting neurodegenerative disorders .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinazolinone Derivatives: Compounds such as 2-methyl-4H-benzo[d][1,3]oxazin-4-one and other quinazolinone derivatives share structural similarities and may exhibit similar biological activities.

Isoxazole Derivatives: Isoxazole derivatives, like 3,5-disubstituted isoxazoles, also share some structural features and are studied for their pharmacological properties.

Uniqueness

(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid is unique due to its specific substitution pattern on the quinazolinone core, which can influence its biological activity and potential therapeutic applications. Its unique structure allows for specific interactions with molecular targets, distinguishing it from other similar compounds.

Biologische Aktivität

(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a quinazolinone core, which is known for its diverse biological activities. The presence of the acetic acid moiety enhances its solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it has shown potential in modulating inflammatory pathways, which could contribute to its anti-inflammatory properties .

Anticancer Activity

Research has demonstrated that derivatives of quinazolinone compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can activate procaspase-3, leading to increased apoptosis in cancer cells . A notable study reported that certain derivatives exhibited cytotoxicity up to five times more potent than standard chemotherapy agents like 5-FU against colon cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have indicated that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, MIC values ranged from 4.69 to 22.9 µM against various bacterial strains, showing moderate to good efficacy . Furthermore, antifungal activity was noted against strains such as Candida albicans and Fusarium oxysporum with comparable MIC values .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are supported by studies demonstrating its ability to reduce inflammation markers in vitro. The compound has shown promise in inhibiting pathways associated with inflammatory responses, suggesting potential therapeutic applications for inflammatory diseases .

Research Findings and Case Studies

Eigenschaften

IUPAC Name |

2-(8-methyl-4-oxoquinazolin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-3-2-4-8-10(7)12-6-13(11(8)16)5-9(14)15/h2-4,6H,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRBRGWGFGRPSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875164-01-5 | |

| Record name | 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.